

# The Discovery and Chemical Synthesis of BMS-191011: A Technical Guide

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Compound of Interest		
Compound Name:	BMS-191011	
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### **Abstract**

**BMS-191011** is a potent and selective opener of the large-conductance calcium-activated potassium (BKCa) channels, which has demonstrated significant neuroprotective effects in preclinical models of stroke. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of **BMS-191011**. Detailed methodologies for its synthesis and key biological assays are presented, alongside a summary of its pharmacological properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of BKCa channel modulators.

## Introduction

Large-conductance calcium-activated potassium (BKCa) channels are crucial regulators of neuronal excitability and vascular tone. Their activation leads to potassium efflux, resulting in hyperpolarization of the cell membrane and a subsequent reduction in cellular excitability. This mechanism has been identified as a promising therapeutic target for conditions characterized by excessive neuronal activity and vasoconstriction, such as ischemic stroke.

**BMS-191011**, chemically known as 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one, emerged from a discovery program at Bristol-Myers Squibb aimed at identifying novel BKCa channel openers with neuroprotective



properties.[1][2][3] This document details the scientific journey of **BMS-191011**, from its rational design and synthesis to its pharmacological evaluation.

# **Physicochemical Properties of BMS-191011**

A summary of the key physicochemical properties of **BMS-191011** is provided in the table below.

Property	Value	Reference
Chemical Name	3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one	[4]
Molecular Formula	C16H10ClF3N2O3	[4]
Molecular Weight	370.71 g/mol	[4]
CAS Number	202821-81-6	[4]
Appearance	White solid	[1]
Solubility	Soluble in DMSO	[2]

# **Chemical Synthesis**

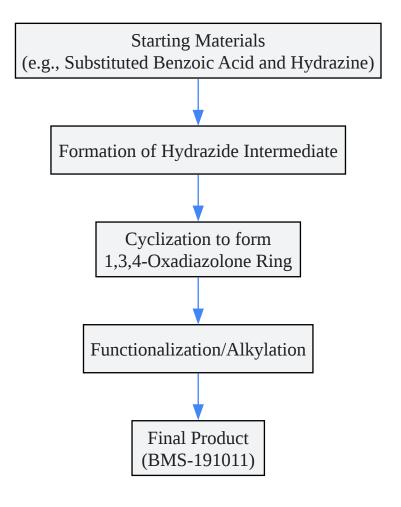
The chemical synthesis of **BMS-191011** involves the construction of the core 1,3,4-oxadiazol-2(3H)-one heterocyclic system. While the specific, detailed experimental protocol is proprietary and was published by Romine et al. in 2007, a general and representative synthetic scheme can be outlined based on established methods for the synthesis of similar 1,3,4-oxadiazole derivatives.[5][6][7][8][9]

The synthesis can be conceptualized as a multi-step process, likely commencing with the formation of a key hydrazide intermediate, followed by cyclization to form the oxadiazolone ring, and subsequent functionalization.

### **General Synthetic Workflow**

The logical workflow for the synthesis of **BMS-191011** can be visualized as follows:





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A high-level overview of the synthetic strategy for **BMS-191011**.

# **Representative Experimental Protocol**

The following is a representative, generalized protocol for the synthesis of a 1,3,4-oxadiazol-2(3H)-one core structure, which is analogous to the synthesis of **BMS-191011**.

Step 1: Synthesis of 4-(Trifluoromethyl)benzoyl Hydrazide

A mixture of methyl 4-(trifluoromethyl)benzoate and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours. After cooling, the resulting precipitate is filtered, washed, and dried to yield the hydrazide intermediate.

Step 2: Formation of the 1,3,4-Oxadiazol-2(3H)-one Ring



The 4-(trifluoromethyl)benzoyl hydrazide is reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in an inert solvent (e.g., tetrahydrofuran) in the presence of a base (e.g., triethylamine). This reaction facilitates the cyclization to form the 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one.

#### Step 3: N-Alkylation to Yield **BMS-191011**

The 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one is then N-alkylated with 2-chloro-6-(chloromethyl)phenol in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetone or acetonitrile). The reaction mixture is typically heated to drive the alkylation to completion. Following purification by chromatography, **BMS-191011** is obtained.

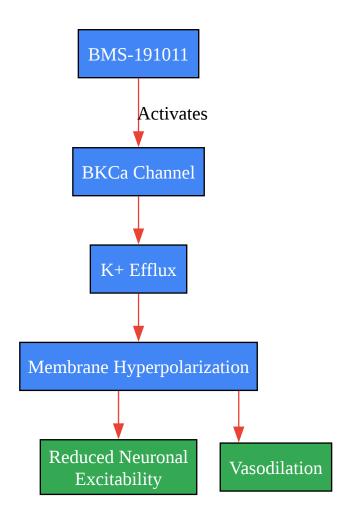
# **Biological Activity and Mechanism of Action**

**BMS-191011** is a potent activator of BKCa channels.[1][3] The activation of these channels leads to an increase in potassium ion efflux, which in turn hyperpolarizes the cell membrane. In neurons, this hyperpolarization reduces the likelihood of action potential firing, thereby dampening neuronal excitability. In vascular smooth muscle cells, this leads to relaxation and vasodilation.

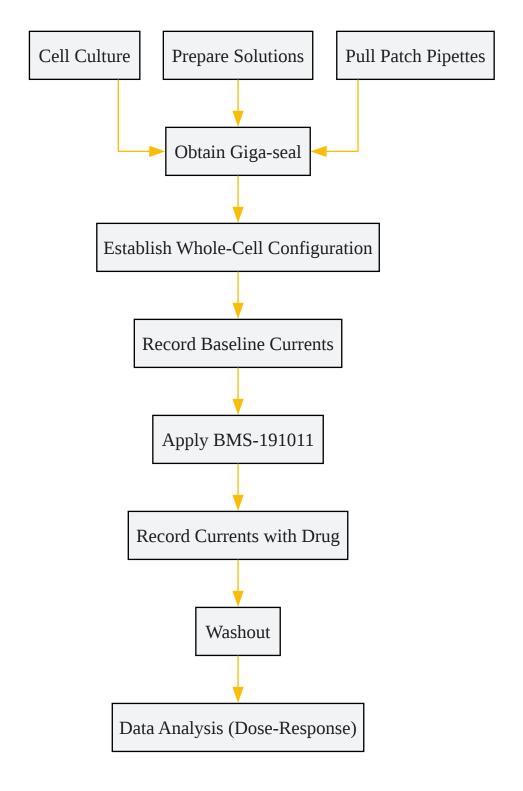
## **Signaling Pathway**

The mechanism of action of **BMS-191011** at the cellular level can be depicted by the following signaling pathway:









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